

performance comparison of SiC devices fabricated with different precursors

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Performance of SiC Devices: A Comparative Guide to Precursor Selection

For Researchers, Scientists, and Drug Development Professionals in Semiconductor Research

The selection of precursors in the chemical vapor deposition (CVD) process is a critical determinant of the final performance characteristics of silicon carbide (SiC) power devices. Different precursors influence the growth kinetics, impurity incorporation, and defect formation in the SiC epitaxial layer, which in turn dictates the electrical properties of the fabricated devices. This guide provides a comparative analysis of SiC devices fabricated with different precursors, supported by experimental data, to aid researchers in selecting the optimal chemistry for their specific applications.

Impact of Precursor Chemistry on SiC Device Performance: A Tabular Comparison

The choice of silicon and carbon precursors in the CVD process significantly affects the material properties of the SiC epilayer and the subsequent performance of the device. The following table summarizes the key performance metrics of SiC devices fabricated using common precursor systems: silane (SiH₄) with a hydrocarbon (propane, C₃H₈, or ethylene, C₂H₄), hexamethyldisilane (HMDS), and chlorinated precursors like trichlorosilane (TCS).

Precursor System	Growth Rate	Surface Morphology	Defect Density	Key Device Performance Characteristics
Silane (SiH ₄) + Propane (C ₃ H ₈) / Ethylene (C ₂ H ₄)	Moderate (5-10 μm/hr)[1]	Good, but can be prone to step-bunching. C ₂ H ₄ generally yields better surface roughness than C ₃ H ₈ [2].	Moderate. Prone to gas-phase nucleation which can increase defect density[1].	Breakdown Voltage: Standard for high-voltage devices. On-Resistance: Standard. Electron Mobility: Good.
Hexamethyldisilane (HMDS)	High (up to 7 μm/hr at 1350°C) [3]	Can achieve good morphology, but high growth temperatures are often necessary[3].	Generally lower probability of gas-phase nucleation compared to silane systems[3].	Breakdown Voltage: Suitable for high-voltage applications. On-Resistance: Potentially lower due to higher quality crystal growth. Electron Mobility: Can be improved due to better crystal quality.
Chlorinated Precursors (e.g., TCS, SiHCl ₃)	High (can exceed 20 μm/hr)[4]	Excellent. Chlorine addition helps prevent nucleation and improves surface quality[5].	Low. Effective in reducing various types of defects, including stacking faults and dislocations[5].	Breakdown Voltage: Excellent, suitable for ultra-high voltage devices requiring thick epilayers[1][5]. On-Resistance: Can be significantly

reduced due to
lower defect
density. Electron
Mobility: High,
leading to better
device efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key experimental stages in the fabrication and characterization of SiC devices based on different precursors.

SiC Epitaxial Growth via Chemical Vapor Deposition (CVD)

A common method for growing high-quality SiC epitaxial layers is horizontal hot-wall CVD.

- **Substrate Preparation:** 4H-SiC or 6H-SiC wafers are used as substrates. Prior to growth, the substrates undergo a standard cleaning procedure, followed by an in-situ etch using hydrogen (H_2) or hydrogen chloride (HCl) at high temperatures (around 1650 K) to remove surface damage and contaminants[6].
- **Precursor Delivery:**
 - **Silane-based:** Silane (SiH_4) and a hydrocarbon gas (C_3H_8 or C_2H_4) are introduced into the reactor diluted in a carrier gas, typically hydrogen (H_2)[1]. The C/Si ratio is a critical parameter that is carefully controlled to influence doping levels and defect formation[7].
 - **HMDS-based:** Hexamethyldisilane (HMDS) is used as a single-source precursor, providing both silicon and carbon. It is typically carried into the reactor by a carrier gas like H_2 or Argon[3].
 - **Chloride-based:** Trichlorosilane (TCS) or another chlorinated silane is used as the silicon source, along with a hydrocarbon for the carbon source[4][7]. The addition of chlorine helps to suppress homogeneous nucleation in the gas phase[1].

- **Growth Conditions:** The growth temperature is typically maintained between 1500-1650°C, and the pressure can range from atmospheric pressure to low pressure (100-300 mbar)[1][4]. The specific conditions are optimized for the precursor system being used.
- **Doping:** In-situ doping is achieved by introducing controlled amounts of nitrogen (for n-type) or aluminum/boron (for p-type) containing gases during the growth process.

Device Fabrication (MOSFET Example)

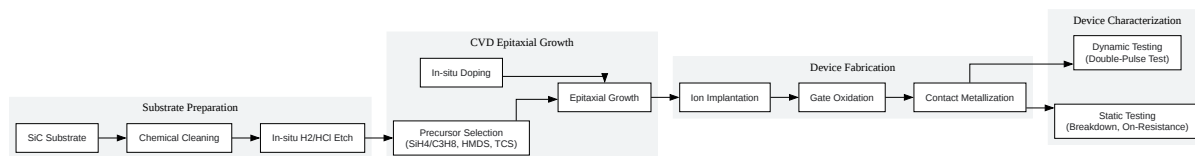
Following epitaxial growth, standard semiconductor fabrication techniques are employed to create SiC power MOSFETs. This includes processes like ion implantation for doping, thermal oxidation or deposition for the gate dielectric, and metallization for the source, drain, and gate contacts.

Device Performance Characterization

- **Static Characterization:**
 - **On-Resistance ($R_{ds(on)}$):** Measured using a curve tracer or a dedicated power device analyzer. The device is turned on with a specific gate voltage, and the drain current is swept to determine the resistance.
 - **Breakdown Voltage:** The device is turned off, and the drain voltage is increased until a sharp increase in leakage current is observed, indicating breakdown. This is typically performed using a high-voltage power supply and a curve tracer.
- **Dynamic Characterization:**
 - **Switching Characteristics:** A double-pulse test (DPT) setup is commonly used to evaluate the switching performance (turn-on and turn-off times, switching losses) of the SiC MOSFETs[8]. This test allows for the measurement of switching energies under controlled conditions.

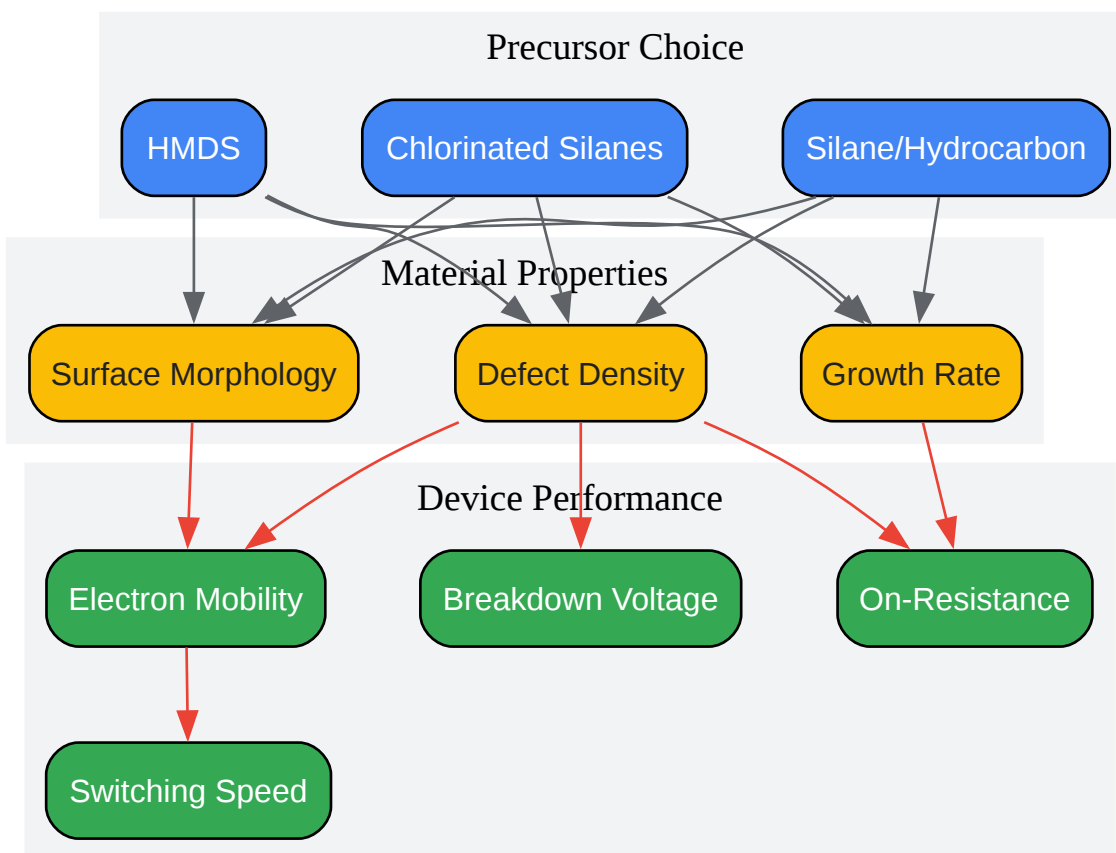
Visualizing the Process and Relationships

To better understand the experimental workflow and the influence of precursor choice on device performance, the following diagrams are provided.



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Caption: Experimental workflow from substrate preparation to device characterization.



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Caption: Relationship between precursor choice, material properties, and device performance.

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